molecular formula C17H18O B13988732 (2-Methylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1024-64-2

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B13988732
CAS No.: 1024-64-2
M. Wt: 238.32 g/mol
InChI Key: JOOQHQOBMYMPSM-UHFFFAOYSA-N
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Description

Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)-, also known as bis(4-methylphenyl)phosphinyl-methanone, is an organic compound with the molecular formula C24H25O2P. This compound is characterized by its unique structure, which includes both methylphenyl and trimethylphenyl groups attached to a methanone core. It is commonly used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- typically involves the reaction of 2-methylphenyl and 2,4,6-trimethylphenyl groups with a suitable methanone precursor. One common method involves the use of diphenylphosphine oxide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is typically carried out in large-scale reactors under controlled conditions. The process involves the careful addition of reactants and the use of high-purity solvents to ensure the quality of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired compound is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. It can also interact with enzymes and other proteins, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-methylphenyl)(2,4,6-trimethylphenyl)- is unique due to its specific combination of methylphenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

1024-64-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(2-methylphenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3

InChI Key

JOOQHQOBMYMPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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